2-(4-Pyridyl)propionic acid
Overview
Description
“2-(4-Pyridyl)propionic acid” is a type of organic compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of “2-(4-Pyridyl)propionic acid” is not well-documented in the available literature. However, propionic acid derivatives are often synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation3. Additionally, 3-Pyridinepropionic acid has been used in the preparation of new coordination polymers of Ag, Cu, and Zn4.Molecular Structure Analysis
The molecular structure of “2-(4-Pyridyl)propionic acid” is not explicitly mentioned in the available resources. However, it’s likely to have a structure similar to other pyridinepropionic acids, which typically consist of a pyridine ring attached to a propionic acid group54.Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-Pyridyl)propionic acid” are not well-documented in the available literature. However, propionic acid and its derivatives are known to participate in various chemical reactions, including hydrolysis reactions6784.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Pyridyl)propionic acid” are not well-documented in the available literature. However, propionic acid is a colorless, corrosive organic acid with a pungent, disagreeable, and rancid odor11.Safety And Hazards
The safety and hazards associated with “2-(4-Pyridyl)propionic acid” are not well-documented in the available literature. However, propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin irritation and serious eye damage1213.
Future Directions
The future directions for “2-(4-Pyridyl)propionic acid” are not well-documented in the available literature. However, there is ongoing research into the biological production of propionic acid and its derivatives, which could potentially lead to more environmentally friendly and cost-effective production methods14.
Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
2-pyridin-4-ylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-6H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXKSUTUUWFMBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305955 | |
Record name | α-Methyl-4-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)propanoic acid | |
CAS RN |
90005-63-3 | |
Record name | α-Methyl-4-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90005-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-4-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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